Cas no 1017788-14-5 (3-amino-2-(1,3-benzothiazol-2-yl)propanoic acid)

3-amino-2-(1,3-benzothiazol-2-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-amino-2-(1,3-benzothiazol-2-yl)propanoic acid
- 1017788-14-5
- EN300-1826402
-
- インチ: 1S/C10H10N2O2S/c11-5-6(10(13)14)9-12-7-3-1-2-4-8(7)15-9/h1-4,6H,5,11H2,(H,13,14)
- InChIKey: ZTVNWKMWNUWCKQ-UHFFFAOYSA-N
- ほほえんだ: S1C2C=CC=CC=2N=C1C(C(=O)O)CN
計算された属性
- せいみつぶんしりょう: 222.04629874g/mol
- どういたいしつりょう: 222.04629874g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 250
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.3
- トポロジー分子極性表面積: 104Ų
3-amino-2-(1,3-benzothiazol-2-yl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1826402-0.5g |
3-amino-2-(1,3-benzothiazol-2-yl)propanoic acid |
1017788-14-5 | 0.5g |
$1262.0 | 2023-09-19 | ||
Enamine | EN300-1826402-1.0g |
3-amino-2-(1,3-benzothiazol-2-yl)propanoic acid |
1017788-14-5 | 1g |
$1315.0 | 2023-06-03 | ||
Enamine | EN300-1826402-0.1g |
3-amino-2-(1,3-benzothiazol-2-yl)propanoic acid |
1017788-14-5 | 0.1g |
$1157.0 | 2023-09-19 | ||
Enamine | EN300-1826402-5.0g |
3-amino-2-(1,3-benzothiazol-2-yl)propanoic acid |
1017788-14-5 | 5g |
$3812.0 | 2023-06-03 | ||
Enamine | EN300-1826402-0.25g |
3-amino-2-(1,3-benzothiazol-2-yl)propanoic acid |
1017788-14-5 | 0.25g |
$1209.0 | 2023-09-19 | ||
Enamine | EN300-1826402-1g |
3-amino-2-(1,3-benzothiazol-2-yl)propanoic acid |
1017788-14-5 | 1g |
$1315.0 | 2023-09-19 | ||
Enamine | EN300-1826402-5g |
3-amino-2-(1,3-benzothiazol-2-yl)propanoic acid |
1017788-14-5 | 5g |
$3812.0 | 2023-09-19 | ||
Enamine | EN300-1826402-2.5g |
3-amino-2-(1,3-benzothiazol-2-yl)propanoic acid |
1017788-14-5 | 2.5g |
$2576.0 | 2023-09-19 | ||
Enamine | EN300-1826402-10g |
3-amino-2-(1,3-benzothiazol-2-yl)propanoic acid |
1017788-14-5 | 10g |
$5652.0 | 2023-09-19 | ||
Enamine | EN300-1826402-0.05g |
3-amino-2-(1,3-benzothiazol-2-yl)propanoic acid |
1017788-14-5 | 0.05g |
$1104.0 | 2023-09-19 |
3-amino-2-(1,3-benzothiazol-2-yl)propanoic acid 関連文献
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
3-amino-2-(1,3-benzothiazol-2-yl)propanoic acidに関する追加情報
Introduction to 3-amino-2-(1,3-benzothiazol-2-yl)propanoic acid (CAS No. 1017788-14-5)
3-amino-2-(1,3-benzothiazol-2-yl)propanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1017788-14-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of benzothiazole derivatives, which are well-documented for their diverse biological activities and potential therapeutic applications. The molecular structure of 3-amino-2-(1,3-benzothiazol-2-yl)propanoic acid incorporates both amino and carboxylic acid functional groups, making it a versatile intermediate in synthetic chemistry and a promising candidate for further pharmacological investigation.
The benzothiazole moiety is a key pharmacophore in many bioactive molecules, contributing to interactions with biological targets such as enzymes and receptors. In particular, derivatives of benzothiazole have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of the 1,3-benzothiazol-2-yl substituent in 3-amino-2-(1,3-benzothiazol-2-yl)propanoic acid enhances its potential bioactivity by facilitating specific binding interactions with biological macromolecules. This feature makes the compound an attractive scaffold for drug discovery efforts aimed at developing novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with high precision. Studies have indicated that 3-amino-2-(1,3-benzothiazol-2-yl)propanoic acid may exhibit inhibitory effects on various enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are pivotal in the production of pro-inflammatory mediators like prostaglandins and leukotrienes, making them prime targets for therapeutic intervention.
In addition to its potential role in anti-inflammatory applications, 3-amino-2-(1,3-benzothiazol-2-yl)propanoic acid has been explored as a precursor in the synthesis of more complex molecules with enhanced pharmacological properties. The carboxylic acid group provides a reactive site for further functionalization via esterification or amidation, allowing for the creation of prodrugs or conjugates that can improve solubility, bioavailability, or target specificity. Such modifications are critical in optimizing drug candidates for clinical use.
Recent research has also highlighted the importance of benzothiazole derivatives in addressing neurological disorders. The structural features of 3-amino-2-(1,3-benzothiazol-2-yl)propanoic acid suggest potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine. Preliminary studies have shown that certain benzothiazole-based compounds can modulate the activity of serotonin receptors (e.g., 5-HT1A and 5-HT7), which are implicated in conditions such as depression, anxiety, and cognitive dysfunction. This opens up new avenues for investigating 3-amino-2-(1,3-benzothiazol-2-yl)propanoic acid as a lead compound for developing treatments targeting these neurological pathways.
The synthesis of 3-amino-2-(1,3-benzothiazol-2-yl)propanoic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted benzothiazole derivatives and amino acids or their esters. Advances in green chemistry principles have also encouraged the development of more sustainable synthetic methodologies, such as catalytic processes that minimize waste and energy consumption.
From a regulatory perspective, compounds like 3-amino-2-(1,3-benzothiazol-2-yl)propanoic acid must undergo rigorous testing to evaluate their safety and efficacy before they can be considered for clinical use. This includes preclinical studies involving cell culture assays and animal models to assess toxicity profiles and pharmacokinetic properties. The integration of high-throughput screening (HTS) technologies has accelerated the identification of promising drug candidates by enabling rapid testing against large libraries of compounds.
The growing interest in natural product-inspired scaffolds has also influenced the design of new analogs based on 3-amino-2-(1,3-benzothiazol-2-yl)propanoic acid. By incorporating elements from bioactive natural products into synthetic molecules, researchers aim to enhance binding affinity and reduce off-target effects. For instance, modifications inspired by alkaloids or polyketides have shown promise in generating novel derivatives with improved pharmacological profiles.
In conclusion, 3-amino - 2 - ( 1 , 3 - benzo thia z ol - 2 - yl ) pro pan o ic ac id ( CAS No . 10 17788 - 14 - 5 ) represents a fascinating compound with diverse potential applications in pharmaceutical research . Its unique structural features , coupled with recent advancements in synthetic methodologies and computational modeling , position it as a valuable scaffold for developing new therapeutic agents . Further exploration into its biological activities and synthetic modifications will undoubtedly contribute to its growing significance in medicinal chemistry .
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